2-(2-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-5-2-3-6-12(10)17-13(15(18)19)9-11(16-17)14-7-4-8-20-14/h2-9H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNIWGQOALEFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377785 | |
| Record name | 2-(2-methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618382-85-7 | |
| Record name | 2-(2-methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-METHYLPHENYL)-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(2-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a pyrazole ring and a thiophene moiety, has been studied for its reactivity and interactions with various biological targets.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 284.3 g/mol. The presence of the carboxylic acid group suggests that it exhibits acidic properties, which can influence its biological activity and reactivity.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in oncology. Some key findings include:
- Antiproliferative Effects : Certain pyrazole derivatives have demonstrated antiproliferative effects against human cancer cell lines, indicating potential applications in cancer treatment.
- Interaction with Biological Targets : Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in cancer pathways, making it a candidate for further investigation in drug development.
- Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory properties, with some derivatives exhibiting selective inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives, providing insights into the potential applications of this compound:
- Study on COX Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their COX-1 and COX-2 inhibitory activity. Compounds showed IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory potential .
- Screening for Anticancer Activity : In a chemical library screening study, compounds structurally related to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting their utility as anticancer agents .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 1-Methyl-5-thiophen-2-ylpyrazole-3-carboxylic acid | Structure | Contains a methyl group instead of a phenyl group | Potentially different biological activities |
| 1-(2,4-Dichlorophenyl)-4-methyl-5-thiophen-2-ylpyrazole-3-carboxylic acid | Structure | Dichlorophenyl substitution | Enhanced potency against certain cancer cells |
| 5-(5-Chlorothiophen-2-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid | Structure | Chlorinated substituents | Increased lipophilicity may enhance bioavailability |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with structural similarities to 2-(2-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid exhibit significant antiproliferative effects against various human cancer cell lines. For instance, certain pyrazole derivatives have shown promising results in inhibiting cell growth, suggesting that this compound may also possess similar properties. Preliminary studies indicate potential interactions with specific receptors or enzymes involved in cancer pathways, making it a candidate for further investigation in drug development .
Case Studies
- Antiproliferative Activity Assessment : A study evaluated the anticancer activity of various pyrazole derivatives against human cancer cell lines using the National Cancer Institute (NCI) protocols. The results demonstrated significant inhibition rates, suggesting that structural characteristics similar to those found in this compound contribute to its efficacy against cancer cells .
- Drug-Like Properties Evaluation : In silico studies using tools like SwissADME assessed the drug-like properties of synthesized compounds based on their structural features. These evaluations indicated satisfactory parameters for further development as therapeutic agents .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(2-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid typically follows a convergent approach involving:
- Formation of the pyrazole ring via cyclization reactions.
- Introduction of the thiophene substituent through cross-coupling reactions.
- Installation of the 2-methylphenyl group on the pyrazole nitrogen or carbon.
- Final functional group transformations to yield the carboxylic acid.
A representative synthetic route involves Suzuki-Miyaura cross-coupling of pyrazole intermediates with thiophene boronic acid derivatives, followed by hydrolysis of ester intermediates to the carboxylic acid form.
Detailed Synthetic Route
| Step | Reaction Type | Reagents and Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | Cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds under acidic or basic catalysis | Formation of 4-methyl-3-thiophen-2-yl-1H-pyrazole-5-carboxylate intermediate | 70-80 | Control of regioselectivity critical |
| 2 | Suzuki-Miyaura coupling | Pd(PPh₃)₄ catalyst, thiophene-2-boronic acid, degassed DMF/H₂O (3:1), 80°C, 12 h | Coupling of pyrazole intermediate with thiophene ring | 65-75 | Catalyst loading and solvent purity affect yield |
| 3 | Ester hydrolysis | NaOH (2 M), THF/H₂O (1:1), 60°C, 6 h; acidification with HCl | Conversion of ester to carboxylic acid | 85-90 | Careful pH control to avoid side reactions |
| 4 | Purification | Recrystallization or chromatography | Pure this compound | >95% purity | HPLC and NMR used for purity confirmation |
Industrial Scale Considerations
Industrial synthesis adapts the laboratory procedures with optimizations such as:
- Catalyst screening: Pd(OAc)₂ with XPhos ligand improves coupling yields from 75% to 88% compared to Pd(PPh₃)₄.
- Solvent optimization: Replacing DMF with DMAc reduces byproduct formation during hydrolysis.
- Reaction temperature and time adjustments to maximize throughput and minimize impurities.
- Implementation of continuous flow techniques for better heat and mass transfer.
Preparation of Thiophene-2-Carboxylic Acid Derivatives
Since the thiophene substituent is critical, its preparation is often a key step. Methods include:
- One-pot chlorination of 2-thiophenecarboxaldehyde to 5-chloro-2-thiophenecarboxaldehyde, followed by base treatment and further chlorination to yield thiophene carboxylic acid derivatives.
- Bromination and subsequent carbonation of methylthiophene derivatives via Grignard reagents or palladium-catalyzed carbonylation under CO pressure.
These intermediates are then incorporated into the pyrazole framework via cross-coupling.
To confirm the structure and purity of the synthesized compound, the following methods are employed:
| Technique | Key Data | Purpose |
|---|---|---|
| IR Spectroscopy | C=O stretch at 1680–1700 cm⁻¹; S–C vibrations at 690–710 cm⁻¹ | Functional group confirmation |
| ¹H/¹³C NMR | Thiophene protons δ 7.2–7.4 ppm; pyrazole carboxylate carbon δ 160–165 ppm | Structural elucidation |
| Mass Spectrometry (ESI-MS) | Molecular ion peak [M+H]⁺ at m/z 263.1 (calc. 263.06) | Molecular weight confirmation |
| HPLC | C18 column, acetonitrile/0.1% TFA (70:30), retention time ~8.2 min | Purity assessment |
| TLC | Silica gel, ethyl acetate/hexanes (1:1) | Reaction monitoring and stability check |
- The methyl group at the 2-position of the phenyl ring enhances metabolic stability by steric shielding of the carboxylate group, improving the compound’s bioactivity profile.
- Thiophene substitution improves π-stacking interactions in enzyme binding pockets, relevant for biological activity such as COX-2 inhibition.
- Solubility is pH-dependent: insoluble in water at neutral pH but soluble in DMSO and aqueous solutions above pH 5 due to carboxylate ion formation.
- Catalyst and solvent choice significantly affect yield and purity, with Pd(OAc)₂/XPhos and DMAc preferred for scale-up.
- Impurity profiling requires advanced LC-MS/MS and 2D NMR techniques to differentiate regioisomers and closely related analogs.
| Parameter | Condition | Effect on Synthesis |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/XPhos | Pd(OAc)₂/XPhos improves yield and reduces byproducts |
| Solvent | DMF/H₂O (3:1) or DMAc | DMAc reduces hydrolysis byproducts |
| Temperature | 60–80°C | Optimal for coupling and hydrolysis steps |
| Reaction Time | 6–12 hours | Ensures complete conversion |
| Purification | Recrystallization, chromatography | Achieves >95% purity |
| Storage | –20°C under nitrogen | Maintains stability |
The preparation of this compound involves a multi-step synthetic route centered on pyrazole ring formation, Suzuki-Miyaura cross-coupling with thiophene boronic acid, and ester hydrolysis to the carboxylic acid. Optimization of catalysts, solvents, and reaction conditions is critical for high yield and purity. Analytical techniques including IR, NMR, MS, and HPLC ensure structural confirmation and quality control. Industrial scale-up adapts these methods with further refinements to maximize efficiency and product consistency. The thiophene and methylphenyl substituents contribute significantly to the compound’s chemical and biological properties, making the synthesis both challenging and rewarding.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiophene-2-carboxylic acid derivatives with substituted phenylhydrazines. Key steps include:
- Precursor preparation : Use ethyl 2-(2-methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylate as an intermediate, followed by hydrolysis under basic conditions (e.g., NaOH/EtOH) .
- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (80–100°C) significantly affect cyclization efficiency. Catalysts like p-toluenesulfonic acid (PTSA) can accelerate the reaction .
- Yield enhancement : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Methodological Answer : Use SHELXL-2018 for refinement, employing the following parameters:
- Data quality : Ensure high-resolution (<1.0 Å) X-ray diffraction data. Correct for absorption effects (SADABS) and anisotropic displacement parameters .
- Validation : Cross-validate hydrogen bonding networks and torsional angles using PLATON. Address residual electron density peaks (>0.5 e⁻/ų) by refining disordered solvent molecules .
Advanced Research Questions
Q. How should researchers reconcile contradictory bioactivity data for this compound in cancer-related assays?
- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. Conduct:
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methyl vs. chloro groups on the phenyl ring) on IC₅₀ values .
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to normalize data. Evaluate off-target effects via kinase profiling .
Q. What analytical strategies are recommended for characterizing trace impurities in synthesized batches?
- Methodological Answer : Employ hyphenated techniques:
- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with a water/acetonitrile (0.1% formic acid) gradient. Monitor for m/z 298.1 (parent ion) and fragments (e.g., m/z 154.0 for thiophene cleavage) .
- NMR spiking experiments : Add authentic samples of suspected impurities (e.g., unreacted thiophene-2-carboxylic acid) to confirm peaks in ¹H-NMR spectra .
Q. How can researchers resolve stereochemical challenges in derivatives of this compound?
- Methodological Answer : For chiral analogs (e.g., 2R,3R configurations):
- Chiral chromatography : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to separate enantiomers. Confirm elution order via circular dichroism (CD) .
- Crystallographic discrimination : Compare experimental XRD data with DFT-calculated structures (e.g., Gaussian 16 at B3LYP/6-31G* level) to assign absolute configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
